Guanosine 5'-diphosphate-13C10 (dilithium)
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Overview
Description
Guanosine 5’-diphosphate-13C10 (dilithium) is a compound that is isotopically labeled with carbon-13. It is a nucleoside diphosphate, which means it consists of a guanine base attached to a ribose sugar, which is further linked to two phosphate groups. This compound is used primarily in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various biochemical and physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-diphosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the guanosine molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic label at specific positions within the molecule. The reaction conditions often require controlled environments to ensure the correct placement of the carbon-13 atoms .
Industrial Production Methods
Industrial production of Guanosine 5’-diphosphate-13C10 (dilithium) involves large-scale synthesis processes that are optimized for yield and purity. These methods often utilize automated synthesis equipment and stringent quality control measures to produce the compound in bulk quantities suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphosphate-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized forms of the nucleoside, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Guanosine 5’-diphosphate-13C10 (dilithium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving nucleoside metabolism and nucleotide interactions.
Biology: It helps in tracking and analyzing biochemical pathways involving guanosine nucleotides.
Medicine: It is used in research related to inflammation and anemia, particularly in understanding the hepcidin-ferroportin interaction and the interleukin-6/stat-3 pathway.
Industry: It is utilized in the development of pharmaceuticals and other biotechnological applications
Mechanism of Action
The mechanism of action of Guanosine 5’-diphosphate-13C10 (dilithium) involves its role as a nucleoside diphosphate. It activates adenosine 5’-triphosphate-sensitive potassium channels and acts as a potential iron mobilizer by preventing the hepcidin-ferroportin interaction. This modulation of the interleukin-6/stat-3 pathway is crucial in the research of inflammation and anemia .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-diphosphate: The non-labeled version of the compound.
Guanosine 5’-triphosphate: Another nucleoside phosphate with three phosphate groups.
Adenosine 5’-diphosphate: A similar nucleoside diphosphate but with an adenine base instead of guanine
Uniqueness
The uniqueness of Guanosine 5’-diphosphate-13C10 (dilithium) lies in its isotopic labeling with carbon-13, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies requiring detailed metabolic and biochemical pathway analysis .
Properties
Molecular Formula |
C10H13Li2N5O11P2 |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
dilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5?,6+,9-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI Key |
AYHHBIHQJFJWSB-NBLUMDJUSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=N[13C]2=[13C](N1[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O)N=[13C](N[13C]2=O)N |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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